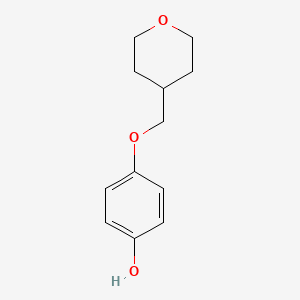

4-(Oxan-4-ilmetoximetil)fenol

Descripción general

Descripción

Synthesis Analysis

Phenols, including 4-(Oxan-4-ylmethoxy)phenol, can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis

The molecular formula of 4-(Oxan-4-ylmethoxy)phenol is C12H16O3, and its molecular weight is 208.25 g/mol. The detailed molecular structure analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

Phenols, including 4-(Oxan-4-ylmethoxy)phenol, are known to undergo various chemical reactions. They can be oxidized to form quinones . They are also known to undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Phenolic compounds, including 4-(Oxan-4-ylmethoxy)phenol, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their chemical properties include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Aplicaciones Científicas De Investigación

Farmacodinamia

4-Metoxifenol, también conocido como p-cresol, tiene propiedades antioxidantes y antiinflamatorias que pueden ser beneficiosas para tratar ciertas afecciones . Se ha demostrado que elimina los radicales libres e inhibe la actividad de ciertas enzimas que están involucradas en la inflamación, como la ciclooxigenasa-2 (COX-2) y la 5-lipoxigenasa (5-LOX) .

Propiedades Neuroprotectoras

Los estudios en animales han sugerido que el 4-metoxifenol puede tener propiedades neuroprotectoras y podría usarse potencialmente para prevenir o tratar enfermedades neurodegenerativas como la enfermedad de Parkinson .

Posible Tratamiento para la Obesidad

Se ha sugerido que el 4-metoxifenol podría usarse como un posible tratamiento para la obesidad, ya que se ha demostrado que disminuye la actividad de los genes que están involucrados en el metabolismo de los lípidos y aumenta el gasto energético en los animales .

Desinfectante

El 4-metoxifenol también se utiliza como desinfectante .

Ingrediente de Sabor y Fragancia

Se utiliza como ingrediente de sabor y fragancia en algunos productos alimenticios .

Intermediario en la Producción de Antioxidantes

Uno de sus principales usos es como intermediario en la producción de antioxidantes, como el butilhidroxitolueno (BHT). Estos antioxidantes se utilizan comúnmente en el envasado de alimentos, cosméticos y productos de cuidado personal para evitar el deterioro y prolongar la vida útil .

Fabricación de Productos Farmacéuticos y Agroquímicos

Otra aplicación importante del 4-metoxifenol es en la fabricación de productos farmacéuticos y agroquímicos. Sirve como un bloque de construcción clave para la síntesis de muchos medicamentos, incluidos los antibióticos de fluoroquinolona y los anticoagulantes .

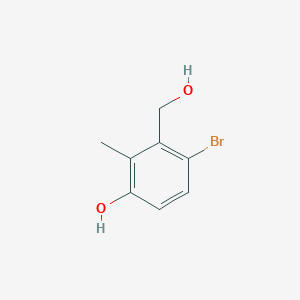

Procedimiento de Bromación Electrofílica

Se desarrolló un procedimiento práctico de bromación electrofílica para fenoles y éteres de fenol bajo condiciones de reacción eficientes y muy suaves .

Mecanismo De Acción

Target of Action

Phenol is an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses .

Mode of Action

Phenol works by denaturing proteins and disrupting cell membranes, which leads to cell death. It is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis .

Biochemical Pathways

The biosynthesis of phenolic compounds in foods has been discussed, based on each class. The biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant .

Pharmacokinetics

They are usually well absorbed in the small intestine, widely distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The result of phenol’s action can vary depending on its concentration and the organism it is acting upon. At lower concentrations, it may only inhibit microbial growth, while at higher concentrations, it can kill cells .

Action Environment

The action of phenolic compounds can be influenced by environmental factors such as pH, temperature, and the presence of other substances. For example, the hydrogenation and hydrodeoxygenation of phenolic compounds was studied in the liquid phase over a Rh/silica catalyst at 323 K and 3 barg hydrogen pressure .

Safety and Hazards

Direcciones Futuras

In recent decades, phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest due to the enormous energy consumption of the three-step cumene method in the industry. Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .

Análisis Bioquímico

Biochemical Properties

4-(Oxan-4-ylmethoxy)phenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. Phenolic compounds are known to interact with proteins, enzymes, and other biomolecules through various mechanisms, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . In the case of 4-(Oxan-4-ylmethoxy)phenol, it has been observed to interact with enzymes such as catalase and peroxidase, which are involved in oxidative stress responses . These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of 4-(Oxan-4-ylmethoxy)phenol on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, phenolic compounds, including 4-(Oxan-4-ylmethoxy)phenol, can modulate the activity of transcription factors such as NF-kB and Nrf2, which play crucial roles in regulating oxidative stress and inflammatory responses . Additionally, 4-(Oxan-4-ylmethoxy)phenol has been found to affect the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 4-(Oxan-4-ylmethoxy)phenol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For example, 4-(Oxan-4-ylmethoxy)phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it can activate antioxidant response elements through the Nrf2 pathway, enhancing the expression of antioxidant enzymes and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Oxan-4-ylmethoxy)phenol can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 4-(Oxan-4-ylmethoxy)phenol has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 4-(Oxan-4-ylmethoxy)phenol vary with different dosages in animal models. At low doses, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which can be beneficial for reducing oxidative stress and inflammation . At high doses, 4-(Oxan-4-ylmethoxy)phenol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

4-(Oxan-4-ylmethoxy)phenol is involved in several metabolic pathways, including the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various phenolic compounds, which play essential roles in plant defense and human health . Enzymes such as phenylalanine ammonia-lyase (PAL) and peroxidase are involved in the metabolism of 4-(Oxan-4-ylmethoxy)phenol, affecting its conversion into other bioactive compounds .

Transport and Distribution

The transport and distribution of 4-(Oxan-4-ylmethoxy)phenol within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 4-(Oxan-4-ylmethoxy)phenol can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-(Oxan-4-ylmethoxy)phenol is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Additionally, specific targeting signals and post-translational modifications can direct 4-(Oxan-4-ylmethoxy)phenol to specific organelles, such as peroxisomes, where it can participate in oxidative stress responses .

Propiedades

IUPAC Name |

4-(oxan-4-ylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDBASQYKKAQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

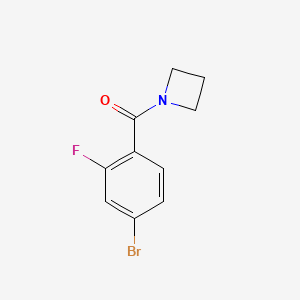

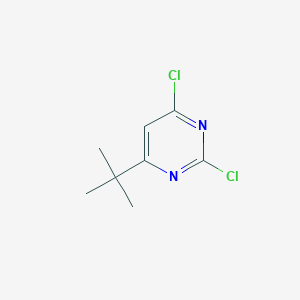

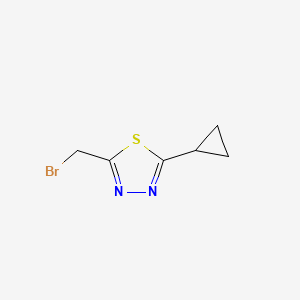

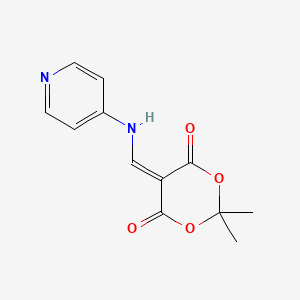

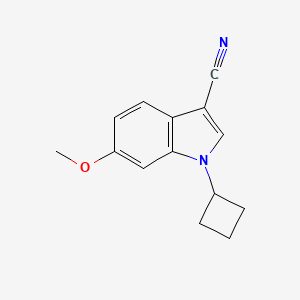

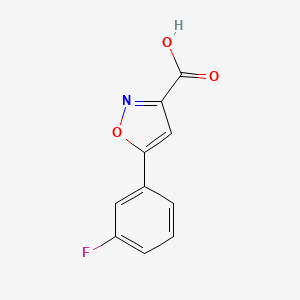

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)